molecular formula C8H9FN2O2 B12064780 2-(4-Amino-2-fluorophenoxy)acetamide

2-(4-Amino-2-fluorophenoxy)acetamide

Katalognummer: B12064780
Molekulargewicht: 184.17 g/mol
InChI-Schlüssel: OLFMWWUDMUZTQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-2-fluorophenoxy)acetamide is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of acetamide and contains both an amino group and a fluorine atom attached to a phenoxy ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-fluorophenoxy)acetamide typically involves the reaction of 4-amino-2-fluorophenol with chloroacetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

For industrial production, the process can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with new functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-2-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Amino-2-chlorophenoxy)acetamide
  • 2-(4-Amino-2-bromophenoxy)acetamide
  • 2-(4-Amino-2-iodophenoxy)acetamide

Uniqueness

Compared to its analogs, 2-(4-Amino-2-fluorophenoxy)acetamide has unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the compound’s reactivity and stability. Additionally, the fluorine atom can enhance the compound’s ability to penetrate biological membranes, making it a valuable candidate for pharmaceutical research.

Eigenschaften

Molekularformel

C8H9FN2O2

Molekulargewicht

184.17 g/mol

IUPAC-Name

2-(4-amino-2-fluorophenoxy)acetamide

InChI

InChI=1S/C8H9FN2O2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4,10H2,(H2,11,12)

InChI-Schlüssel

OLFMWWUDMUZTQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)F)OCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.